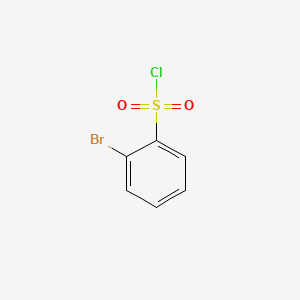

![molecular formula C16H13NO2S B2953096 1-(3,5-dimethylbenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-70-6](/img/structure/B2953096.png)

1-(3,5-dimethylbenzoyl)benzo[c]isothiazol-3(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,5-dimethylbenzoyl)benzo[c]isothiazol-3(1H)-one, also known as DBITC, is a synthetic compound that has been widely studied for its potential applications in scientific research. DBITC is a member of the isothiazolone family of compounds, which are known for their potent antimicrobial and antifungal properties. In recent years, DBITC has been investigated for its potential use in a variety of research applications, including cancer therapy, drug discovery, and environmental monitoring.

Scientific Research Applications

Synthesis and Spectroscopic Properties

Research in this area focuses on the synthesis of benzothiazole derivatives and their spectroscopic analysis. For instance, studies on halogen-substituent effects and substituted pyrazolines reveal how modifications to the benzothiazole structure impact its photophysical properties, such as fluorescence and electron transfer processes, suggesting their potential in sensor applications and fluorescence tuning (Misawa et al., 2019) (Rurack et al., 2000).

Biological Evaluation

A variety of benzothiazole derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and antitumor properties. This includes novel pyrazole, isoxazole, and benzothiazepine derivatives, indicating the chemical's versatility in drug development and the potential for finding new therapeutic agents (Kendre et al., 2015).

Chemical Properties and Applications

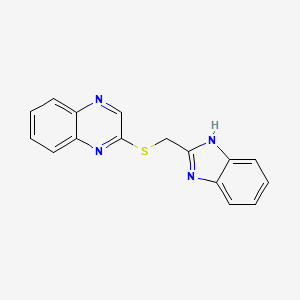

The studies also delve into the chemical properties and potential applications of benzothiazole derivatives, such as their use in catalysis, material science, and as ligands in metal complexes. For example, complexes based on benzothiazoles have been synthesized for applications in oxidation reactions and the synthesis of benzimidazoles, showcasing the utility of these compounds in catalytic processes and organic synthesis (Saleem et al., 2014).

Environmental and Health Implications

Research on the occurrence and exposure of benzotriazoles and benzothiazoles in the environment and human urine across several countries provides insight into the widespread distribution and potential health implications of these compounds, highlighting the need for further investigation into their effects on human health and the environment (Asimakopoulos et al., 2013).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects . The specific target would depend on the exact biological activity of the compound.

Mode of Action

Without specific information, it’s hard to determine the exact mode of action. Benzothiazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Benzothiazole derivatives can affect a variety of biochemical pathways depending on their specific biological activity .

Result of Action

Benzothiazole derivatives can have a variety of effects depending on their specific biological activity .

properties

IUPAC Name |

1-(3,5-dimethylbenzoyl)-2,1-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-10-7-11(2)9-12(8-10)15(18)17-14-6-4-3-5-13(14)16(19)20-17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOHAXFZPPGZMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2C3=CC=CC=C3C(=O)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Benzyl-2,2,2-trifluoroethoxy)methyl]-2,4-difluorobenzene](/img/structure/B2953016.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2953019.png)

![(3-Fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2953020.png)

![1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2953021.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B2953022.png)

![Dimethyl 2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2953026.png)

![6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2953027.png)

![8-(4-fluorophenyl)-3-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2953032.png)

![Methyl 2-[4-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)morpholin-2-yl]acetate](/img/structure/B2953033.png)